molecular formula C7H6ClN3 B15303865 4-chloro-5-methyl-1H-1,2,3-benzotriazole

4-chloro-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B15303865
M. Wt: 167.59 g/mol
InChI Key: UXLLNIYROAEWCU-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzene ring fused with a triazole ring, with chlorine and methyl substituents at the 4 and 5 positions, respectively. Benzotriazole derivatives are renowned for their stability and unique physicochemical properties, making them valuable in synthetic chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-methyl-1H-1,2,3-benzotriazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity, often achieving yields of around 78% .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while oxidation can produce quinone-like structures .

Scientific Research Applications

4-Chloro-5-methyl-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets:

Comparison with Similar Compounds

  • 5-Methyl-1H-benzotriazole
  • 4-Methyl-1H-benzotriazole
  • 5-Chloro-1H-benzotriazole
  • 4-Chloro-1H-benzotriazole

Comparison: 4-Chloro-5-methyl-1H-1,2,3-benzotriazole is unique due to the presence of both chlorine and methyl groups, which confer distinct electronic and steric properties. This makes it more versatile in certain synthetic applications compared to its analogs, which may lack one of these substituents .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

4-chloro-5-methyl-2H-benzotriazole

InChI

InChI=1S/C7H6ClN3/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3,(H,9,10,11)

InChI Key

UXLLNIYROAEWCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NNN=C2C=C1)Cl

Origin of Product

United States

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